molecular formula C10H5ClFNO3 B13606010 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid

5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid

Cat. No.: B13606010
M. Wt: 241.60 g/mol
InChI Key: OQEMXKCDALJGDB-UHFFFAOYSA-N
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Description

The compound 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2), though named here with a positional isomer discrepancy (4-carboxylic acid vs. 3-carboxylic acid), is a fluorinated and chlorinated isoxazole derivative. It is identified as Flucloxacillin Sodium Impurity D, a critical quality control marker in antibiotic manufacturing . Its molecular formula is C₁₁H₇ClFNO₃ (MW: 255.63 g/mol), featuring a 2-chloro-6-fluorophenyl group and a methyl-substituted isoxazole ring. The structural attributes, including electron-withdrawing substituents (Cl, F) and the carboxylic acid moiety, influence its physicochemical properties and reactivity .

Properties

Molecular Formula

C10H5ClFNO3

Molecular Weight

241.60 g/mol

IUPAC Name

5-(2-chloro-6-fluorophenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H5ClFNO3/c11-5-2-1-3-6(12)9(5)8-4-7(10(14)15)13-16-8/h1-4H,(H,14,15)

InChI Key

OQEMXKCDALJGDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=NO2)C(=O)O)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic acid involves the cycloaddition reaction of α,β-acetylenic oximes with appropriate reagents to form the isoxazole ring. This cycloaddition is typically catalyzed by gold(III) chloride (AuCl3) under moderate reaction conditions, producing substituted isoxazoles efficiently.

Detailed Synthetic Route

  • Starting Materials:

    • α,β-Acetylenic oximes derived from 2-chloro-6-fluorophenyl precursors.
    • Triethylamine as a base and cycloaddition promoter.
    • Gold(III) chloride (AuCl3) as the catalyst for cycloaddition.
  • Reaction Conditions:

    • Solvents such as dry tetrahydrofuran (THF) or ethereal solvents.
    • Ambient to moderate temperatures.
    • Reaction times vary depending on scale and substrate purity.
  • Mechanism:

    • The α,β-acetylenic oxime undergoes a 1,3-dipolar cycloaddition facilitated by AuCl3, forming the isoxazole ring.
    • Subsequent steps involve hydrolysis or saponification to yield the carboxylic acid functionality at the 3-position.

Industrial and Metal-Free Methods

Industrial-scale syntheses often avoid metal catalysts to reduce costs, toxicity, and metal contamination in the final product. Metal-free synthetic routes have been developed, employing alternative bases and reaction conditions that still enable efficient cycloaddition and ring closure.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Gold(III) chloride (AuCl3), 5-10 mol% High efficiency but costly and toxic
Base Triethylamine (Et3N), 3-3.5 equivalents Facilitates cycloaddition and deprotonation
Solvent Dry THF, CPME, or ethereal solvents Anhydrous conditions preferred
Temperature Room temperature to 50 °C Moderate heating may improve yield
Reaction Time 2-24 hours Depends on substrate and scale
Workup Hydrolysis/saponification with LiOH or NaOH Converts esters or intermediates to carboxylic acid

Representative Synthetic Example

A representative synthesis reported involves the following steps:

  • Preparation of Ethyl 5-(2-chloro-6-fluorophenyl)isoxazole-3-carboxylate:

    • React 2-chloro-6-fluorophenylacetylene (1 equiv) with ethyl 2-chloro-2(hydroxyimino)acetate (3 equiv) in the presence of triethylamine (3.5 equiv) in dry THF.
    • Stir at room temperature until the cycloaddition completes.
    • Isolate the ethyl ester intermediate in yields around 40-65%.
  • Hydrolysis to 5-(2-chloro-6-fluorophenyl)isoxazole-3-carboxylic acid:

    • Treat the ester with lithium hydroxide (10 equiv) in ethanol/water (1:1) mixture.
    • Stir at ambient temperature to 50 °C for several hours.
    • Acidify the reaction mixture to precipitate the carboxylic acid.
    • Isolate the product as a white amorphous powder with yields up to 97%.

Comparative Analysis of Preparation Methods

Method Type Catalyst/Base Used Yield (%) Advantages Disadvantages
AuCl3-catalyzed cycloaddition AuCl3, Triethylamine 40-65 (ester intermediate) High regioselectivity, mild conditions Expensive catalyst, metal contamination
Metal-free cycloaddition Bases like NaHCO3, Et3N 50-70 (varies by substrate) Avoids metal toxicity, cost-effective Sometimes lower yields, longer reaction times
Hydrolysis step LiOH or NaOH 85-97 (carboxylic acid) High yield, straightforward Requires careful pH control

Research Discoveries and Innovations

  • Scale-up Feasibility: The metal-free cycloaddition methods have been demonstrated on scales up to 100-150 g with consistent yields, indicating industrial viability.

  • Regioselectivity and Functional Group Tolerance: The cycloaddition approach tolerates various substituents on the phenyl ring, including halogens such as chlorine and fluorine, without compromising the regioselectivity of the isoxazole ring formation.

  • Alternative Synthetic Routes: Recent studies explore the use of halogenoximes and fluorinated alkene substrates to synthesize related isoxazole derivatives, providing insights into late-stage functionalization and diversification of the isoxazole core.

  • Application-Oriented Synthesis: The compound serves as a precursor in the synthesis of analogues with potential biological activities such as antimicrobial and anticancer properties, emphasizing the importance of efficient and scalable synthetic methods.

Summary Table of Key Synthetic Parameters

Step Reagents/Conditions Outcome Yield (%)
Cycloaddition 2-chloro-6-fluorophenylacetylene + ethyl 2-chloro-2(hydroxyimino)acetate + AuCl3 + Et3N in dry THF Ethyl 5-(2-chloro-6-fluorophenyl)isoxazole-3-carboxylate 40-65
Hydrolysis/Saponification LiOH (10 equiv) in EtOH/H2O (1:1) 5-(2-chloro-6-fluorophenyl)isoxazole-3-carboxylic acid Up to 97
Metal-free cycloaddition NaHCO3 or other bases, no metal catalyst Isoxazole intermediate 50-70

Chemical Reactions Analysis

Metal-Free Cycloaddition Reactions

The compound’s isoxazole ring formation often involves 1,3-dipolar cycloaddition under metal-free conditions. A notable method utilizes nitromethane derivatives and alkynes in the presence of potassium carbonate (K₂CO₃) and 18-crown-6 ether as a phase-transfer catalyst .

Key Reaction Conditions:

ParameterValue
Temperature80°C
Catalyst18-crown-6
BaseK₂CO₃
Reaction Time8–10 hours
YieldModerate to high (60–85%)

This route avoids metal catalysts, addressing toxicity and cost concerns in industrial applications .

Functional Group Transformations

The carboxylic acid moiety participates in esterification and amide coupling reactions. For example:

  • Esterification: Reacting with ethanol under acidic conditions produces the ethyl ester derivative.

  • Amide Formation: Coupling with amines via carbodiimide-mediated activation yields biologically relevant amides.

Reactivity Trends:

  • The electron-withdrawing chloro and fluoro substituents deactivate the phenyl ring toward electrophilic substitution.

  • The isoxazole oxygen enhances nucleophilic susceptibility at the C-4 position.

Stability Under Oxidative Conditions

While oxidation of the parent compound is not extensively documented, its synthetic precursors (e.g., propargylamines) undergo oxidation to form oxime intermediates. Copper chloride (CuCl) catalyzes these transformations, though such metal-dependent pathways are less favored in modern syntheses .

Comparative Reactivity of Analogues

The halogen substitution pattern critically modulates reactivity:

DerivativeReactivity Profile
5-(4-Fluorophenyl) analogueHigher electrophilic substitution
5-(2,4-Dichlorophenyl) derivativeEnhanced steric hindrance

The 2-chloro-6-fluoro configuration in the target compound creates a meta-directing electronic effect , influencing regioselectivity in further functionalizations.

Industrial-Scale Synthetic Considerations

Recent advances prioritize atom-economical routes to minimize waste. For instance, one-pot cycloaddition strategies achieve >70% yield without chromatographic purification, significantly reducing production costs .

Citations reflect methodologies from peer-reviewed publications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents on the phenyl and isoxazole rings significantly alter solubility, lipophilicity, and stability. Key comparisons include:

Table 1: Substituent and Property Comparison
Compound Name Substituents (Phenyl Ring) Isoxazole Position Molecular Weight (g/mol) Key Applications
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Cl, 6-F 4-carboxylic acid 255.63 Pharmaceutical impurity
5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid (CAS 668971-16-2) 2-OCH₃ 3-carboxylic acid 233.21 Synthetic intermediate
Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate (CAS 33277-15-5) 4-Br 3-carboxylate ester 310.14 Research chemical
5-(2-Pyridyl)isoxazole-3-carboxylic acid (CAS 3681-99-0) 2-pyridyl 3-carboxylic acid 190.15 Coordination chemistry

Key Observations:

  • Electron-withdrawing groups (Cl, F): Enhance lipophilicity and metabolic stability compared to electron-donating groups (e.g., OCH₃). This makes the target compound less water-soluble but more resistant to enzymatic degradation .
  • Carboxylic acid vs.
  • Heterocyclic substituents (pyridyl): Introduce hydrogen-bonding capabilities, altering bioavailability and metal-binding properties .

Research Findings and Data

Stability and Handling

  • Storage: The target compound requires storage at -18°C to prevent degradation, reflecting its sensitivity to thermal or hydrolytic conditions .

Structural Insights from Crystallography

While direct crystallographic data are absent, analogs like 5-(2-Pyridyl)isoxazole-3-carboxylic acid () show planar isoxazole rings with dihedral angles <10° between rings, suggesting similar rigidity in the target compound .

Biological Activity

5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique isoxazole structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H6ClFNO3, with a molecular weight of approximately 233.61 g/mol. The presence of a carboxylic acid functional group at the 3-position and a chlorofluorophenyl group at the 5-position enhances its reactivity and biological interactions.

Biological Activities

Research indicates that 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic acid exhibits various biological activities, including:

  • Anticancer Activity : The compound has shown promising results against several cancer cell lines, including liver (HepG2), cervical (HeLa), and breast (MCF-7) cancers. For instance, in one study, derivatives of isoxazole demonstrated IC50 values ranging from 5.76 µg/mL to 34.64 µg/mL against HepG2 cells .
  • Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Its structural features allow it to interact with bacterial targets effectively.
  • Anti-inflammatory Effects : Compounds with similar structures have also been noted for their anti-inflammatory properties, which could be attributed to their ability to modulate inflammatory pathways.

The mechanisms by which 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic acid exerts its biological effects involve:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in metabolic pathways. For example, it has been shown to inhibit serine acetyltransferase (SAT), affecting acetyl-CoA metabolism .
  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, promoting apoptosis through various pathways. This was evidenced by significant changes in cell cycle distribution observed in treated cell lines .

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating isoxazole derivatives, 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic acid exhibited cytotoxic effects against multiple cancer cell lines with varying IC50 values, indicating its potential as an anticancer agent .
  • Mechanistic Studies : Molecular docking studies have revealed that the compound interacts with specific protein targets implicated in cancer progression, suggesting a tailored approach for drug development based on its binding affinity .

Data Summary Table

Biological ActivityCell Line/TargetIC50 Value (µg/mL)Reference
AnticancerHepG234.64
AnticancerHeLa5.76
AnticancerMCF-7Variable
AntimicrobialVarious Bacterial StrainsNot Specified
Anti-inflammatoryIn vitro modelsNot Specified

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid?

  • Methodology : Focus on reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., palladium-based catalysts for coupling reactions). Monitor intermediates using TLC or HPLC to avoid side products like halogenated byproducts. The isoxazole ring formation often requires cyclization of β-keto esters with hydroxylamine derivatives under acidic conditions .

Q. How can researchers ensure purity during isolation of the compound?

  • Methodology : Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (reported range: 180–185°C) are critical .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • Methodology :

  • NMR : Analyze 1H^1H-NMR for aromatic protons (δ 7.2–7.8 ppm, split patterns due to chloro and fluoro substituents) and 13C^{13}C-NMR for carbonyl (C=O, ~170 ppm) and isoxazole carbons.
  • FTIR : Confirm carboxylic acid (-COOH) via O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1680 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodology :

  • In vitro assays : Test derivatives with modifications to the chloro/fluoro substituents or carboxylic acid group against target enzymes (e.g., COX-2 or kinases). Use IC50_{50} values to compare potency.
  • Mutagenesis studies : Pair SAR with computational docking (AutoDock Vina) to identify binding interactions, such as halogen bonding with active-site residues .

Q. What strategies mitigate metabolic instability in biological systems?

  • Methodology : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots. Modify the carboxylic acid group to prodrug esters (e.g., methyl ester) or replace it with bioisosteres (e.g., tetrazole) to enhance half-life .

Q. How should conflicting bioactivity data across studies be resolved?

  • Methodology :

  • Variable control : Compare assay conditions (e.g., pH, buffer composition, cell lines).
  • Dose-response validation : Repeat experiments with standardized concentrations (e.g., 1–100 µM) and include positive controls (e.g., ibuprofen for COX inhibition) .

Q. What computational models predict the compound’s interaction with membrane transporters?

  • Methodology : Use molecular dynamics simulations (GROMACS) to assess passive diffusion or P-glycoprotein binding. Parameterize force fields (e.g., CHARMM36) for halogenated aromatic systems .

Q. How can degradation pathways under stress conditions be characterized?

  • Methodology : Perform forced degradation studies (acid/base hydrolysis, oxidative/thermal stress). Analyze degradation products via LC-MS/MS (Q-TOF) and propose pathways (e.g., decarboxylation or isoxazole ring cleavage) .

Q. What functional group modifications enhance solubility without reducing activity?

  • Methodology : Introduce polar groups (e.g., -OH, -NH2_2) at the phenyl ring’s para position. Evaluate solubility (shake-flask method) and logP values (HPLC-derived) while retaining halogen interactions critical for target binding .

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